molecular formula C3H7FO B115939 (2R)-2-Fluoropropan-1-ol CAS No. 143109-97-1

(2R)-2-Fluoropropan-1-ol

Cat. No.: B115939
CAS No.: 143109-97-1
M. Wt: 78.09 g/mol
InChI Key: WKXZJCKWUCBECD-GSVOUGTGSA-N
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Description

(2R)-2-Fluoropropan-1-ol is an organic compound with the molecular formula C3H7FO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Fluoropropan-1-ol typically involves the fluorination of a suitable precursor. One common method is the asymmetric reduction of 2-fluoropropanone using a chiral catalyst. This process ensures the production of the (2R)-enantiomer with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Fluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-fluoropropanal or 2-fluoropropanoic acid.

    Reduction: The compound can be reduced to form 2-fluoropropane.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 2-Fluoropropanal, 2-Fluoropropanoic acid

    Reduction: 2-Fluoropropane

    Substitution: Various substituted propanols and propylamines

Scientific Research Applications

(2R)-2-Fluoropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Fluoropropan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, often enhancing its stability and selectivity.

Comparison with Similar Compounds

    (2S)-2-Fluoropropan-1-ol: The enantiomer of (2R)-2-Fluoropropan-1-ol, with similar chemical properties but different biological activity.

    2-Fluoroethanol: A simpler fluorinated alcohol with different reactivity and applications.

    2-Fluoropropane: The fully reduced form of this compound, lacking the hydroxyl group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

(2R)-2-fluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXZJCKWUCBECD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876747-18-1
Record name (2R)-2-Fluoropropan-1-ol
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